molecular formula C5H9ClO3 B12942525 Ethyl 3-oxopropanoate hydrochloride

Ethyl 3-oxopropanoate hydrochloride

Cat. No.: B12942525
M. Wt: 152.57 g/mol
InChI Key: PHGOGXNKDUPRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxopropanoate hydrochloride is a chemical intermediate of interest in organic and medicinal chemistry research. Its molecular formula is C5H9ClO3 and it has a molecular weight of 152.58 . As a derivative of a β-ketoester, this compound serves as a versatile building block for the synthesis of more complex molecules. Related β-ketoesters are frequently employed in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals . For instance, similar compounds are used in catalytic hydrogenation studies to produce chiral alcohols and in the construction of quinolinone and chromen-4-one scaffolds . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, following all appropriate safety protocols. The product requires cold-chain transportation and storage in a freezer under an inert atmosphere to maintain stability .

Properties

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

IUPAC Name

ethyl 3-oxopropanoate;hydrochloride

InChI

InChI=1S/C5H8O3.ClH/c1-2-8-5(7)3-4-6;/h4H,2-3H2,1H3;1H

InChI Key

PHGOGXNKDUPRQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=O.Cl

Origin of Product

United States

Preparation Methods

Catalytic Reaction Using Ethyl Acrylate and Amines

One effective method involves the reaction of ethyl acrylate with amines under acid catalysis to form ethyl 3-oxopropanoate derivatives, which can be converted to the hydrochloride salt.

  • Raw Materials: Ethyl acrylate and amines (e.g., o-aminopyridine).
  • Catalyst: Trifluoromethanesulfonic acid (5-10 mol% relative to ethyl acrylate).
  • Solvent: Anhydrous ethanol.
  • Reaction Conditions: Nitrogen atmosphere, oil bath heating at 120-160°C, reflux for 16-20 hours.
  • Workup: Concentration under reduced pressure at 35-40°C and 0.09-0.1 MPa, washing with organic solvents (petroleum ether, ethyl acetate), and recrystallization to obtain high-purity product.

Example Reaction Setup:

Step Description Conditions/Quantities
1 Dissolve o-aminopyridine in anhydrous ethanol 50 g o-aminopyridine, 50 mL ethanol
2 Add ethyl acrylate 56.5 mL
3 Add trifluoromethanesulfonic acid catalyst 9 mL
4 Stir under nitrogen, reflux at 120-160°C 18 hours
5 Concentrate under reduced pressure 35-40°C, 0.09-0.1 MPa
6 Wash and recrystallize Petroleum ether/ethyl acetate (5:1 volume ratio)
  • Yield: Approximately 80-85%
  • Purity: 99% (HPLC analysis)

This method is noted for its simplicity, cost-effectiveness, and environmental friendliness due to mild conditions and easy separation of products.

Continuous Fixed-Bed Reactor Method for Ethyl 3-Ethoxypropionate (Related Ester)

Although focused on ethyl 3-oxopropanoate hydrochloride, related esters such as ethyl 3-ethoxypropionate are synthesized via continuous catalytic addition in fixed-bed tubular reactors, which can inform process optimization.

  • Catalyst: Anion-exchange resin (0.1-20 wt% relative to ethyl acrylate).
  • Reactants: Dehydrated ethanol and ethyl acrylate in molar ratios from 3:1 to 100:1.
  • Reactor: Fixed-bed tubular or tower reactor.
  • Operating Conditions: Temperature controlled around 28-30°C, continuous flow with residence time adjusted by flow rate.
  • Purification: Rectification to separate product with 99% purity.
  • Yields: 88-98% depending on conditions and catalyst regeneration.

This method emphasizes catalyst reuse, continuous operation, and high selectivity, which could be adapted for this compound synthesis.

Parameter Batch Catalytic Method (Trifluoromethanesulfonic Acid) Continuous Fixed-Bed Reactor Method (Anion-Exchange Resin)
Raw Materials Ethyl acrylate, o-aminopyridine, ethanol Ethyl acrylate, dehydrated ethanol
Catalyst Trifluoromethanesulfonic acid (5-10 mol%) Anion-exchange resin (0.1-20 wt%)
Reaction Temperature 120-160°C 28-30°C
Reaction Time 16-20 hours Continuous, up to 105 hours operation
Atmosphere Nitrogen Nitrogen purging
Yield 80-85% 88-98%
Purity (HPLC) 99% 99%
Product Isolation Concentration, solvent washing, recrystallization Rectification, catalyst regeneration
Environmental Considerations Mild solvent, easy separation, low waste Catalyst reuse, continuous process reduces waste
  • The batch catalytic method using trifluoromethanesulfonic acid is advantageous for its straightforward setup and high purity yields, suitable for small to medium scale synthesis.
  • The continuous fixed-bed reactor method offers scalability, catalyst longevity, and process efficiency, ideal for industrial production.
  • Both methods require strict control of moisture and oxygen to prevent side reactions and ensure product quality.
  • Catalyst choice significantly impacts reaction rate, selectivity, and environmental footprint.
  • Purification steps such as recrystallization and solvent washing are critical to achieving pharmaceutical-grade purity.

The preparation of this compound can be effectively achieved through acid-catalyzed addition reactions of ethyl acrylate with amines under inert atmosphere and controlled temperature. Batch methods using trifluoromethanesulfonic acid provide high purity and good yields, while continuous fixed-bed reactor methods with ion-exchange resin catalysts offer industrial scalability and efficiency. Selection of method depends on production scale, cost considerations, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxopropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted esters or other derivatives.

Scientific Research Applications

Chemical Synthesis

Ethyl 3-oxopropanoate hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:

  • Condensation Reactions : Often used in Claisen condensation to form β-keto esters.
  • Substitution Reactions : Acts as a substrate for nucleophilic attacks, facilitating the introduction of functional groups.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
CondensationFormation of β-keto estersEthyl acetoacetate
Nucleophilic SubstitutionIntroduction of new functional groupsVarious substituted derivatives
ReductionConversion to alcoholsEthyl 3-hydroxypropanoate

Biological Applications

Research indicates that this compound exhibits potential biological activities. Key areas of study include:

  • Antimicrobial Properties : Investigated for efficacy against various bacteria and fungi.
  • Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation by targeting specific pathways.

Case Study: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Pharmaceutical Development

This compound is being explored for its therapeutic potential in drug development. Its unique structure allows for modifications that can enhance biological activity and specificity. Notable applications include:

  • Neurological Disorders : Research is ongoing into its use as a therapeutic agent for conditions such as anxiety and depression.
  • Pain Management : Investigated for its ability to modulate pain pathways, potentially serving as a safer alternative to traditional opioids.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Agrochemical Production : Used as an intermediate in the synthesis of pesticides and herbicides.
  • Material Science : Its properties make it suitable for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of ethyl 3-oxopropanoate hydrochloride involves its reactivity as an ester. It can participate in various chemical reactions, such as nucleophilic acyl substitution, where the ester group is attacked by nucleophiles, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity at the ketone, facilitating nucleophilic additions .
  • Aromatic substituents (e.g., chlorophenyl) improve binding affinity in receptor-targeted compounds .

Key Observations :

  • Yields for nitropyridinyl derivatives are moderate (45–50%), likely due to steric and electronic effects .
  • Multi-step syntheses (e.g., besifloxacin) prioritize functional group compatibility over isolated yields .

Physicochemical Properties

Compound Name Physical State Solubility Melting/Boiling Point Stability Reference
Ethyl 3-oxopropanoate hydrochloride Solid (inferred) High in polar solvents Not available Stable under recommended storage
Ethyl 3-ethoxypropionate Liquid Insoluble in water Boiling point: 59°C Stable, avoid strong oxidizers
Ethyl 3-chloro-3-oxopropanoate Liquid Reacts with water Not available Moisture-sensitive

Key Observations :

  • Hydrochloride salts (e.g., ) are typically solids with improved aqueous solubility compared to neutral esters.
  • Halogenated derivatives (e.g., chloro) exhibit higher reactivity toward nucleophiles .

Key Observations :

  • Halogenated derivatives necessitate stringent moisture control to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.